![molecular formula C19H20BrNOSi B12626643 N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide CAS No. 918334-63-1](/img/structure/B12626643.png)
N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenylamine and 3-(trimethylsilyl)prop-2-yn-1-ol.
Formation of Intermediate: The 2-bromophenylamine is reacted with an appropriate acyl chloride to form the corresponding amide intermediate.
Final Coupling: The intermediate is then coupled with 3-(trimethylsilyl)prop-2-yn-1-ol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis would yield carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals.
Biological Studies: As a probe to study biological pathways.
Material Science: In the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action for N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)benzamide: Lacks the trimethylsilyl group.
N-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzamide: Lacks the bromine atom.
Uniqueness
N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide is unique due to the presence of both the bromine atom and the trimethylsilyl group, which can impart distinct chemical reactivity and biological activity.
Properties
CAS No. |
918334-63-1 |
|---|---|
Molecular Formula |
C19H20BrNOSi |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N-(3-trimethylsilylprop-2-ynyl)benzamide |
InChI |
InChI=1S/C19H20BrNOSi/c1-23(2,3)15-9-14-21(18-13-8-7-12-17(18)20)19(22)16-10-5-4-6-11-16/h4-8,10-13H,14H2,1-3H3 |
InChI Key |
LKASHAPJPDSDQU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCN(C1=CC=CC=C1Br)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12626571.png)
![[5-(5-Amino-2-methylphenyl)pyridin-2-yl]-morpholin-4-ylmethanone](/img/structure/B12626573.png)
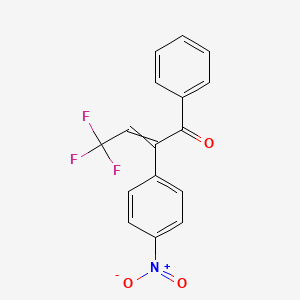
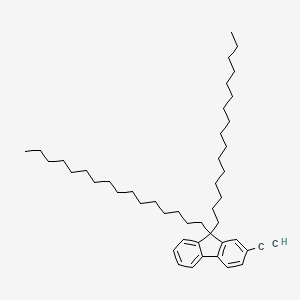
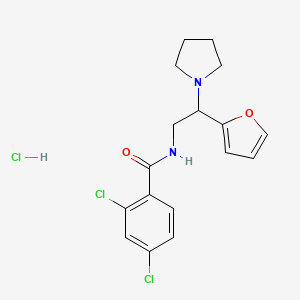

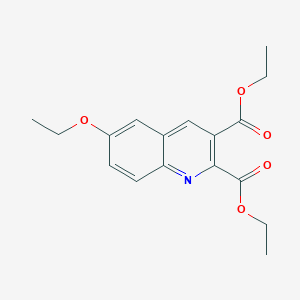
![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)

![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
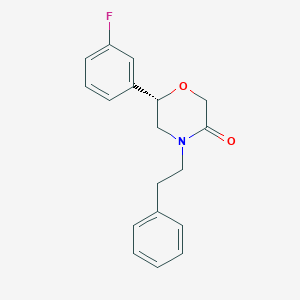
![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)
